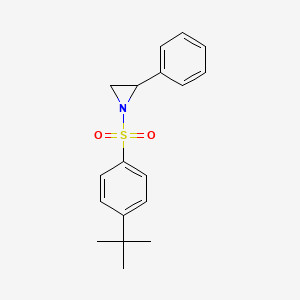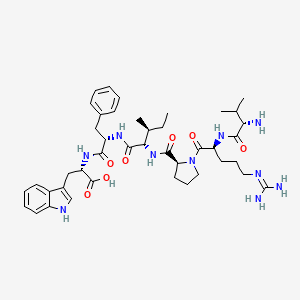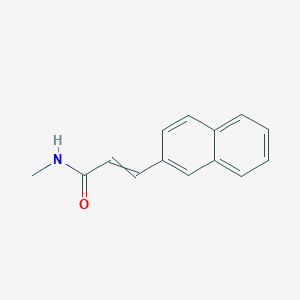
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide is an organic compound with a complex structure that includes a naphthalene ring and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(naphthalen-2-yl)prop-2-enamide typically involves the reaction of naphthalene derivatives with appropriate amide precursors. One common method includes the reaction of naphthalene-2-carboxylic acid with N-methylamine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous feeding of reactants and catalysts, maintaining optimal reaction conditions, and employing purification techniques such as crystallization or distillation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid or 2-naphthaldehyde.
Reduction: N-Methyl-3-(naphthalen-2-yl)prop-2-enamine.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl-3-(naphthalen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(naphthalen-2-yl)prop-2-ynoate: Similar structure but with a propynoate group instead of an amide.
3-(naphthalen-2-yl)prop-2-enal: Contains an aldehyde group instead of an amide.
Diacetone acrylamide: Different structure but shares some chemical properties and applications.
Uniqueness
N-Methyl-3-(naphthalen-2-yl)prop-2-enamide is unique due to its specific combination of a naphthalene ring and an amide group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
920756-28-1 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-methyl-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H13NO/c1-15-14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3,(H,15,16) |
Clave InChI |
PBGQHKPIFLXPCS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C=CC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


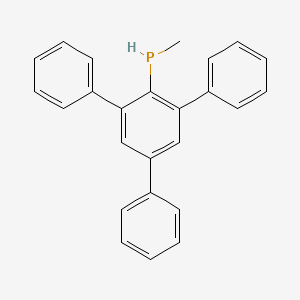

![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)

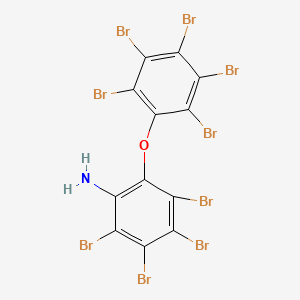
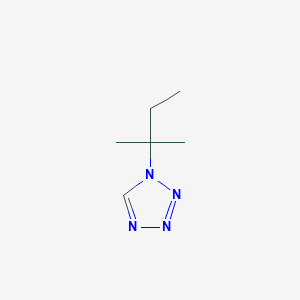
![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)
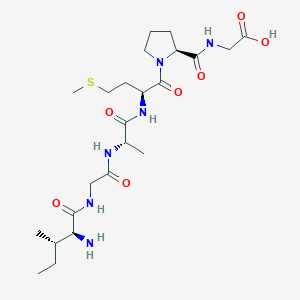
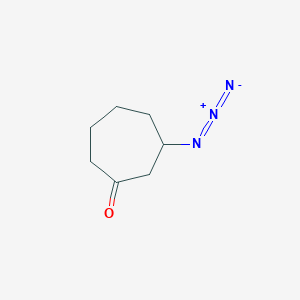
![4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate](/img/structure/B14193045.png)
